6-(butan-2-yloxy)-1,3-benzothiazol-2-amine
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Overview
Description
6-(butan-2-yloxy)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a butan-2-yloxy group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with butan-2-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The general reaction scheme is as follows:
2-aminobenzothiazole+butan-2-olcatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green solvents and catalysts can also be employed to minimize environmental impact and improve the overall yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
6-(butan-2-yloxy)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-(butan-2-yloxy)-1,3-benzothiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: The parent compound without the butan-2-yloxy group.
6-methoxy-1,3-benzothiazol-2-amine: A similar compound with a methoxy group instead of butan-2-yloxy.
6-ethoxy-1,3-benzothiazol-2-amine: A compound with an ethoxy group.
Uniqueness
6-(butan-2-yloxy)-1,3-benzothiazol-2-amine is unique due to the presence of the butan-2-yloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
51030-46-7 |
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Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
6-butan-2-yloxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2OS/c1-3-7(2)14-8-4-5-9-10(6-8)15-11(12)13-9/h4-7H,3H2,1-2H3,(H2,12,13) |
InChI Key |
RUIDVZJNQVPPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC2=C(C=C1)N=C(S2)N |
Purity |
95 |
Origin of Product |
United States |
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